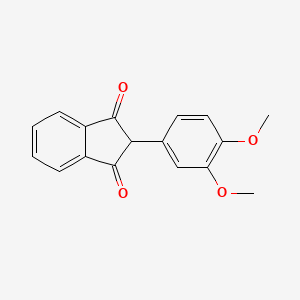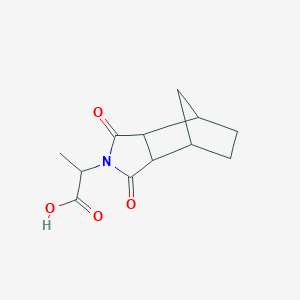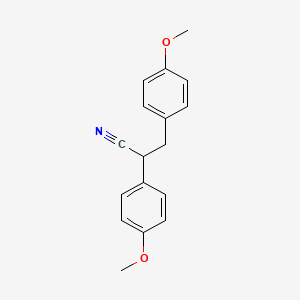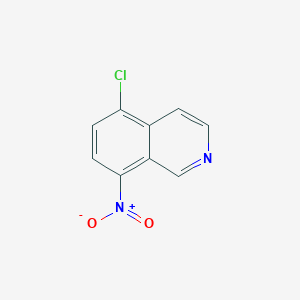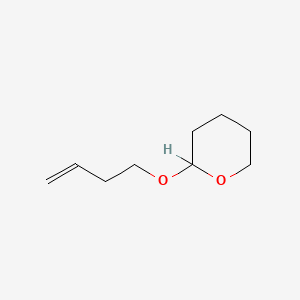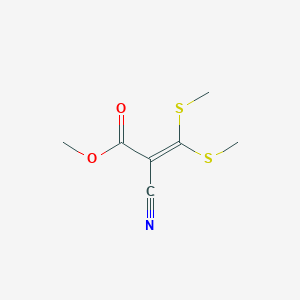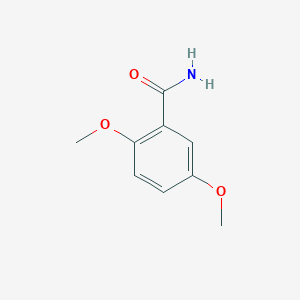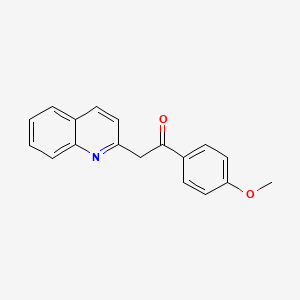
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds are often synthesized through methods such as Friedel-Crafts acylation3.Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is not directly available. However, the structure can be inferred from its name and similar compounds. For example, the compound contains a methoxyphenyl group and a quinolin-2-ylethanone group43.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds have been used in various chemical reactions56.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are not directly available. However, similar compounds have been studied for their properties8.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its derivatives have been studied for their potential in antitumor activities. For instance, a study on the synthesis of 3-phenylquinolinylchalcone derivatives highlighted their significant antiproliferative effects against non-small cell lung cancers and breast cancers. Compounds such as (E)-3-(3-(4-methoxyphenyl)quinolin-2-yl)-1-phenylprop-2-en-1-one showed more activity than positive controls like topotecan (Tseng et al., 2013).
Fluorescent Labeling and Analysis
These compounds have also been used in biomedical analysis as fluorescent labeling reagents. A study on 6-Methoxy-4-quinolone demonstrated its strong fluorescence in a wide pH range of aqueous media, making it suitable for biomedical analysis, such as the determination of carboxylic acids (Hirano et al., 2004).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel derivatives for various applications. For example, a study described the synthesis of novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, which showed anti-stress oxidative properties (Largeron & Fleury, 1998).
Dengue Virus Replication Inhibition
Research on 3-arylquinoxaline derivatives, including variants of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, has shown potential in inhibiting dengue virus (DENV) replication. These compounds demonstrated significant inhibition of DENV RNA expression, offering a new avenue for antiviral drug development (Tseng et al., 2019).
Spectroscopic Properties
The spectroscopic properties of derivatives of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone have also been studied. Research indicates these compounds exhibit dual fluorescence in non-polar and polar protic/aprotic solvents, which is significant for applications in fluorescence spectroscopy (Al-Ansari, 2016).
Safety And Hazards
The safety and hazards of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are not directly available. However, similar compounds have been studied for their safety and hazards910.
Zukünftige Richtungen
There is no specific information available on the future directions of research involving 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds have been studied for various applications, suggesting potential areas of future research1112.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQEYGNRKJASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322921 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone | |
CAS RN |
7469-86-5 |
Source


|
| Record name | 7469-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


